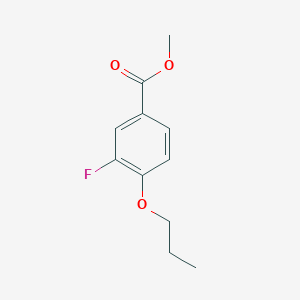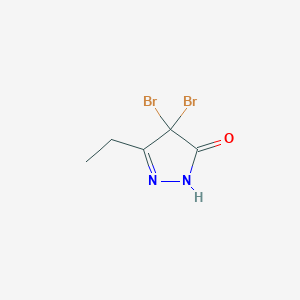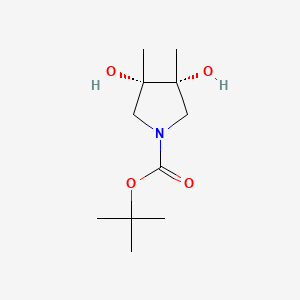
(3R,4S)-1-Boc-3,4-dihydroxy-3,4-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (3R,4S)-3,4-DIHYDROXY-3,4-DIMETHYLPYRROLIDINE-1-CARBOXYLATE is a complex organic compound featuring a tert-butyl group, two hydroxyl groups, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (3R,4S)-3,4-DIHYDROXY-3,4-DIMETHYLPYRROLIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the hydroxyl groups, followed by the formation of the pyrrolidine ring through cyclization reactions. The tert-butyl group is introduced via tert-butylation reactions using tert-butyl halides under basic conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL (3R,4S)-3,4-DIHYDROXY-3,4-DIMETHYLPYRROLID
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3,4-dihydroxy-3,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-9(2,3)16-8(13)12-6-10(4,14)11(5,15)7-12/h14-15H,6-7H2,1-5H3/t10-,11+ |
InChI Key |
XGLJJFZRGGDWLO-PHIMTYICSA-N |
Isomeric SMILES |
C[C@]1(CN(C[C@]1(C)O)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
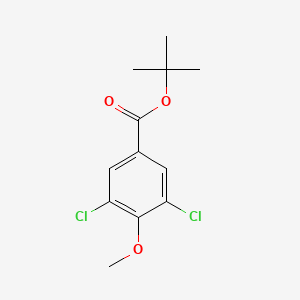
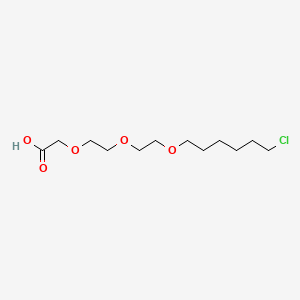
![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)
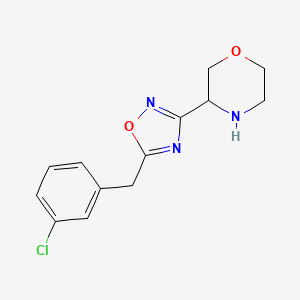
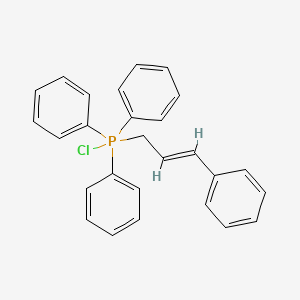
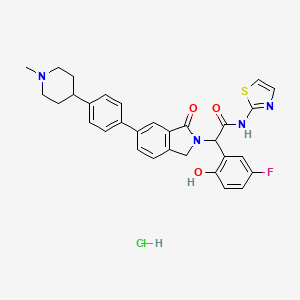
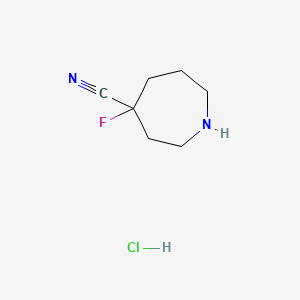
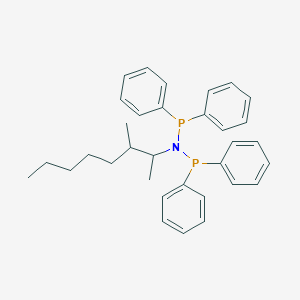
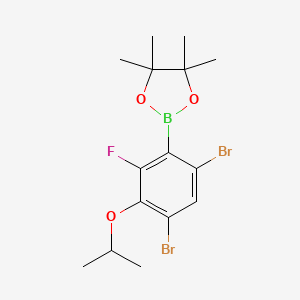
![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)
